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Compound of Interest

Compound Name: (3-Bromo-2-methylpropyl)benzene

Cat. No.: B3279190 Get Quote

CAS Number: 68996-14-5

This technical guide provides a comprehensive overview of (3-Bromo-2-
methylpropyl)benzene, geared towards researchers, scientists, and professionals in drug

development. The document outlines its chemical properties, synthesis, reactivity, and potential

applications, with a focus on its role as a versatile chemical intermediate.

Disclaimer: Experimental data for (3-Bromo-2-methylpropyl)benzene is limited in publicly

available literature. Much of the quantitative data presented is predicted and should be used as

a guideline pending experimental verification.

Physicochemical and Spectroscopic Data
The properties of (3-Bromo-2-methylpropyl)benzene are summarized below. Physical

properties are largely predicted based on the characteristics of similar alkylbenzenes, while

spectroscopic data is inferred from the analysis of representative halogenated

alkylbenzenes[1].

Table 1: Physicochemical Properties
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Property Value Source

CAS Number 68996-14-5 [1]

Molecular Formula C₁₀H₁₃Br [1]

Molecular Weight 213.11 g/mol [1]

Appearance Colorless liquid (predicted) [1]

Boiling Point Data not available

Melting Point Data not available

Density Data not available

Solubility
Insoluble in water; soluble in

organic solvents (predicted)
[1]

Table 2: Predicted Spectroscopic Data
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Technique Key Features

¹H NMR

Aromatic protons (phenyl group) are expected in

the downfield region (δ 6.5-8.0 ppm). Aliphatic

protons of the 3-bromo-2-methylpropyl side

chain will appear upfield, with the methyl group

likely showing as a doublet[1].

¹³C NMR

Carbon signals for the benzene ring are

anticipated between δ 125-140 ppm. The

aliphatic carbons will be in the upfield region,

with the carbon bonded to the bromine atom

being the most downfield of the aliphatic

carbons due to the electronegativity of

bromine[1].

Mass Spectrometry (EI)

A molecular ion peak (M⁺) and a characteristic

M+2 peak of similar intensity are expected due

to the presence of the two stable isotopes of

bromine (⁷⁹Br and ⁸¹Br)[1].

Infrared (IR) Spectroscopy

Expected absorptions include C-H stretching for

aromatic and aliphatic hydrogens, C=C

stretching for the aromatic ring, and a

characteristic C-Br stretching vibration[1].

Synthesis and Experimental Protocols
(3-Bromo-2-methylpropyl)benzene can be synthesized via the radical bromination of (2-

methylpropyl)benzene. This method allows for the selective bromination of the alkyl chain[1].

Representative Synthesis Protocol: Radical Bromination
This protocol is a representative procedure based on general methods for aliphatic

bromination.

Materials:

(2-methylpropyl)benzene
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Hydrogen bromide (HBr)

A radical initiator (e.g., benzoyl peroxide)

An inert solvent (e.g., carbon tetrachloride or acetonitrile)

A light source (if using photochemical initiation)

Procedure:

In a flask equipped with a reflux condenser and a dropping funnel, dissolve (2-

methylpropyl)benzene in the chosen inert solvent.

Add a catalytic amount of the radical initiator.

Heat the mixture to reflux.

Slowly add a solution of hydrogen bromide in the same solvent through the dropping funnel.

For photochemical initiation, irradiate the mixture with a suitable lamp.

Monitor the reaction progress using an appropriate technique (e.g., TLC or GC).

Upon completion, cool the reaction mixture to room temperature.

Wash the organic layer with a dilute solution of sodium bicarbonate and then with brine.

Dry the organic layer over anhydrous magnesium sulfate.

Filter and concentrate the solution under reduced pressure to obtain the crude product.

Purify the crude product by vacuum distillation or column chromatography to yield pure (3-
Bromo-2-methylpropyl)benzene.
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Synthesis Workflow for (3-Bromo-2-methylpropyl)benzene
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Caption: Synthesis workflow for (3-Bromo-2-methylpropyl)benzene.

Chemical Reactivity and Signaling Pathways
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The presence of a bromine atom on the alkyl side chain makes (3-Bromo-2-
methylpropyl)benzene a versatile intermediate in organic synthesis. It is a key substrate for

nucleophilic substitution and palladium-catalyzed cross-coupling reactions[1].

Nucleophilic Substitution Reactions
The polarized carbon-bromine bond makes the carbon atom electrophilic and susceptible to

attack by nucleophiles, leading to the displacement of the bromide ion. The reaction can

proceed through either an Sₙ1 or Sₙ2 mechanism, depending on the nucleophile, solvent, and

temperature[1].

Palladium-Catalyzed Cross-Coupling Reactions
This compound can participate in various palladium-catalyzed cross-coupling reactions, such

as the Suzuki, Heck, and Sonogashira reactions. These reactions are powerful tools for forming

new carbon-carbon and carbon-heteroatom bonds, which is crucial in the synthesis of complex

molecules for drug discovery[1].

Reactivity of (3-Bromo-2-methylpropyl)benzene
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Caption: General reactivity pathways of (3-Bromo-2-methylpropyl)benzene.
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Applications in Drug Development
Halogenated organic compounds are significant in medicinal chemistry. The introduction of a

bromine atom can modulate a molecule's biological activity and pharmacokinetic properties.

The bromine atom can also serve as a "handle" for further chemical modifications to optimize

drug candidates[1]. While there are no specific biological activities reported for (3-Bromo-2-
methylpropyl)benzene itself, its structure makes it a valuable scaffold for the synthesis of new

chemical entities for drug discovery programs. The ability of bromine to form halogen bonds

can also be exploited in rational drug design to enhance binding affinity to biological targets[1].

Conclusion
(3-Bromo-2-methylpropyl)benzene is a valuable, though not extensively studied, chemical

intermediate. Its utility stems from the reactivity of the carbon-bromine bond, which allows for a

variety of chemical transformations. While there is a lack of comprehensive experimental data,

its predicted properties and known reactivity of similar compounds suggest its potential as a

building block in the synthesis of novel organic molecules for research, particularly in the fields

of medicinal chemistry and materials science. Further experimental characterization of this

compound is warranted to fully explore its potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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